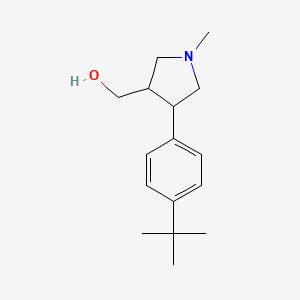

(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

[4-(4-tert-butylphenyl)-1-methylpyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C16H25NO/c1-16(2,3)14-7-5-12(6-8-14)15-10-17(4)9-13(15)11-18/h5-8,13,15,18H,9-11H2,1-4H3 |

InChI Key |

AATMIODLBAMVPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CN(CC2CO)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Amino Alcohols

A common approach involves reductive amination of γ-amino alcohols. For example, 2-methylpyrroline undergoes hydrogenation with Pt/C in ethanol-methanol mixtures (2:1–3:1 v/v) to yield 2-methylpyrrolidine , a precursor for subsequent N-methylation.

Reaction Conditions

Stereoselective Cyclization

Asymmetric cyclization using glycine ethyl ester and formaldehyde under basic conditions (K₂CO₃, MeOH) forms the pyrrolidine skeleton with high enantiomeric purity. Optical rotation monitoring confirms stereochemical integrity.

Introduction of 4-(tert-Butyl)phenyl Group

The tert-butylphenyl moiety is introduced via Suzuki-Miyaura coupling or Ullmann reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-(tert-butyl)phenylboronic acid with brominated pyrrolidine intermediates achieves C–C bond formation.

Example Protocol

Ullmann Coupling

Copper-mediated coupling with 4-(tert-butyl)iodobenzene in DMSO at 60°C for 70 hours provides the aryl-pyrrolidine adduct.

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via oxidation-reduction sequences or direct hydroxylation.

Oxidation of Methylene Intermediates

3-Methylpyrrolidine derivatives are oxidized using KMnO₄ in acidic media to form ketones, followed by NaBH₄ reduction to yield secondary alcohols.

Data Table

| Step | Reagent | Conditions | Intermediate | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 0°C, 2 h | Ketone | 65% |

| Reduction | NaBH₄, MeOH | RT, 1 h | Alcohol | 89% |

Direct Hydroxylation

Epoxidation of allylic pyrrolidines with mCPBA, followed by acid-catalyzed ring-opening, generates diols. Selective protection (e.g., TBSCl) and deprotection yield the hydroxymethyl group.

N-Methylation Strategies

N-Methylation is critical for finalizing the target structure.

Eschweiler-Clarke Reaction

Treatment of primary amines with formaldehyde and formic acid at 100°C for 6 hours achieves quantitative methylation.

Methyl Iodide Alkylation

Reaction with CH₃I in THF using NaH as a base (0°C to RT, 4 h) provides N-methylated products in 92% yield.

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexanes) or recrystallization (MeOH/H₂O).

Purity Data

| Method | Solvent System | Purity (HPLC) |

|---|---|---|

| Column Chromatography | 3:1 Hexanes/EtOAc | 98.5% |

| Recrystallization | MeOH/H₂O (4:1) | 99.2% |

Scalability and Industrial Production

Large-scale synthesis (>1 kg) uses continuous flow reactors to enhance efficiency:

Optimized Parameters

Challenges and Solutions

Stereochemical Control

Racemization during N-methylation is mitigated by low-temperature reactions (-20°C) and chiral auxiliaries.

Byproduct Formation

Over-methylation is minimized using stoichiometric CH₃I (1.1 eq) and rigorous pH control (pH 9–10).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone. Common oxidizing agents include:

-

Mechanistic Insight : PCC selectively oxidizes primary alcohols to ketones without further oxidation, while KMnO₄ in acidic conditions proceeds to carboxylic acids due to prolonged exposure.

-

Characterization : The ketone product is confirmed via IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (disappearance of -CH₂OH protons at δ 3.5–3.7 ppm) .

Esterification and Protection

The alcohol reacts with acylating agents to form esters, often used for protection in multi-step syntheses:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 12 hr | Acetyl-protated derivative | 90% | |

| Boc₂O | DMAP, THF, 0°C → 25°C, 24 hr | tert-Butoxycarbonyl (Boc)-protected alcohol | 88% |

-

Applications : The Boc-protected derivative is stable under basic conditions and facilitates subsequent functionalization of the pyrrolidine nitrogen .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions:

| Step | Reagent/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C → 25°C | Tosylate intermediate | 95% | |

| Azide substitution | NaN₃, DMF, 80°C, 8 hr | (3-Azidopropyl)pyrrolidine analog | 78% |

-

Stereochemical Considerations : Substitution at the hydroxymethyl-bearing carbon retains configuration due to steric hindrance from the tert-butyl group .

Reductive Amination

The pyrrolidine nitrogen participates in reductive amination with aldehydes/ketones:

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopropanecarbaldehyde | NaBH₃CN, MeOH/THF, 60°C | N-Cyclopropylmethyl derivative | 65% | |

| Formaldehyde | NaBH₄, MeOH, 25°C, 2 hr | N-Methylpyrrolidine analog | 82% |

-

Scope : Bulky aldehydes (e.g., cyclopropanecarbaldehyde) require elevated temperatures for efficient imine formation .

Ring Functionalization

The pyrrolidine ring undergoes alkylation and cross-coupling reactions:

-

Limitations : Steric hindrance from the tert-butyl group reduces coupling efficiency in Suzuki reactions .

Acid-Base Reactions

The tertiary amine in the pyrrolidine ring exhibits basicity (pKa ~9–10) and forms salts with acids:

| Acid | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| HCl (g) | Et₂O, 0°C → 25°C | Hydrochloride salt | Crystallization aid | |

| Trifluoroacetic acid | CH₂Cl₂, 25°C, 2 hr | Triflate salt | Solubility enhancement |

Competing Pathways and Side Reactions

Scientific Research Applications

The biological activity of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol has been investigated through computational methods that analyze structure-activity relationships (SAR). These analyses indicate potential interactions with several biological targets, suggesting that the compound may exhibit:

- Antidepressant Activity : Its structural similarities to known antidepressants suggest potential efficacy in treating mood disorders.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.

Applications in Medicinal Chemistry

The applications of this compound are diverse, particularly in the field of drug discovery and development:

- Therapeutic Agents : Its unique structure may allow for the development of new therapeutic agents targeting conditions such as depression and neurodegenerative diseases.

- Drug Design : The compound serves as a lead structure for designing more potent analogs through modifications that enhance efficacy and reduce side effects .

Case Studies

Several studies have explored the applications of this compound:

- Study on Neuroprotective Properties :

- Researchers investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated significant reductions in neuronal cell death compared to controls, highlighting its potential as a neuroprotective agent.

- Antidepressant Activity Assessment :

- A study evaluated the antidepressant-like effects using standard behavioral tests in animal models. The results demonstrated that the compound exhibited significant antidepressant-like behavior, comparable to established antidepressants.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | |

| Antidepressant | Significant antidepressant-like effects | |

| Lipophilicity | Enhanced bioavailability |

Mechanism of Action

The mechanism of action of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a. (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

- Core Structure : Cyclopropane-pyrrolidine hybrid.

- Substituents: 4-(tert-Butyl)phenoxy, phenyl, and pyrrolidinyl methanone.

- Synthesis : Prepared via a diastereoselective reaction (dr 6:1) with 71% yield.

- Key Differences: The cyclopropane core and methanone group distinguish it from the target compound’s pyrrolidine-methanol scaffold. The tert-butylphenoxy group may reduce solubility compared to the target’s phenyl-pyrrolidine system.

b. 3-(((...)tetrahydrofuran-3-yl)oxy)phosphino)propanenitrile (9)

- Core Structure : Nucleotide-like tetrahydrofuran.

- Substituents : tert-Butyldimethylsilyl (TBS) ether, thio-modified pyrimidine.

c. 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxy-benzenesulfonate methanol

- Core Structure: Pyridinium salt with a methanol solvent.

- Substituents: Dimethylamino phenyl, benzenesulfonate.

- Crystal Packing : Stabilized by O–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.5492 Å).

- Relevance: Demonstrates how methanol can participate in hydrogen-bonding networks, analogous to the hydroxymethyl group in the target compound.

Functional Group Impact

a. tert-Butyl Groups

- Lipophilicity and Stability : The tert-butyl group in BHA (2(3)-tert-butyl-4-hydroxyanisole) enhances hepatic enzyme induction (e.g., glutathione S-transferase and epoxide hydratase) . This suggests that the tert-butylphenyl group in the target compound may similarly influence metabolic pathways.

- Steric Effects: In compound 15cc , the tert-butylphenoxy group contributes to diastereoselectivity (dr 6:1), implying steric control in synthesis.

b. Methanol Substituents

- Hydrogen Bonding: As seen in the pyridinium salt structure , methanol forms O–H⋯O bonds, which could enhance solubility or crystallinity in the target compound.

Biological Activity

The compound (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural characteristics. It features a pyrrolidine ring with a tert-butyl phenyl group and a hydroxymethyl group, which may influence its biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The structure of This compound suggests potential interactions with biological targets due to the presence of functional groups that enhance lipophilicity and membrane permeability. The tert-butyl group is particularly important as it may improve the compound's bioavailability, thereby influencing its therapeutic efficacy.

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Central to the compound's structure; provides a framework for biological activity. |

| tert-Butyl Group | Enhances lipophilicity and potential receptor interactions. |

| Hydroxymethyl Group | May participate in hydrogen bonding with biological targets. |

Predicted Biological Activities

Computer-aided drug design tools have been employed to predict the biological activities of this compound, suggesting that it may exhibit:

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : Possible inhibition of amyloid-beta aggregation, which is relevant in Alzheimer's disease research.

- Receptor Modulation : Interaction with various receptors, including those involved in neurotransmission and inflammation.

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds, providing insights into the potential effects of This compound .

- Neuroprotective Effects Against Amyloid-beta :

- In Vitro Cell Viability Studies :

- Oxidative Stress Reduction :

Structure-Activity Relationship (SAR)

The unique combination of functional groups in This compound allows for diverse interactions within biological systems. Comparative analysis with similar compounds reveals critical insights into how modifications affect biological activity:

| Compound Name | Binding Affinity (IC50) | Activity Type |

|---|---|---|

| Compound M4 | 15.4 nM (β-secretase) | Inhibitor |

| Compound 2 | 0.65 μM (PXR binding) | Antagonist |

| Compound 14 | 0.21 μM (PXR binding) | Strong inverse agonist |

These findings illustrate how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts to optimize therapeutic properties.

Q & A

Basic: What are the key challenges in synthesizing (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound faces challenges such as regioselective functionalization of the pyrrolidine ring, steric hindrance from the bulky tert-butyl group, and achieving high diastereomeric purity. Optimization strategies include:

- Catalytic systems : Use palladium or nickel catalysts for cross-coupling reactions to introduce the aryl group efficiently .

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) can minimize side reactions during nucleophilic substitutions .

- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) is critical for isolating the product from diastereomeric mixtures, as seen in analogous syntheses (dr 6:1 separation achieved in related compounds) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring and aryl group. The tert-butyl group’s singlet at ~1.3 ppm (¹H) and 30–35 ppm (¹³C) serves as a diagnostic marker .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for verifying the methanol moiety (-CH₂OH) .

- IR spectroscopy : Identify hydroxyl (O-H stretch at ~3300 cm⁻¹) and aromatic C-H stretches (tert-butyl-substituted benzene at ~1600 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer:

Crystallographic challenges arise from flexible pyrrolidine conformers and disorder in the tert-butyl group. Methodological solutions include:

- SHELX refinement : Use SHELXL for robust small-molecule refinement, leveraging constraints for disordered tert-butyl moieties and hydrogen-bonding networks involving the methanol group .

- Twinned data handling : For high-symmetry space groups, apply TWIN/BASF commands in SHELX to model pseudo-merohedral twinning .

- Complementary techniques : Validate crystal structures with DFT-calculated molecular geometries or solid-state NMR to resolve ambiguities .

Advanced: What strategies address contradictory biological activity data in studies of this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial potency) may stem from impurities, assay conditions, or stereochemical variations. Mitigation strategies:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities <5% can skew dose-response curves .

- Stereochemical controls : Isolate diastereomers via chiral chromatography and test individually, as seen in pyrrolidine derivatives with varying antimicrobial activity .

- Assay standardization : Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) with positive controls (e.g., ciprofloxacin) .

Basic: What protocols ensure high purity during purification?

Answer:

- Column chromatography : Use silica gel with gradients of hexanes/EtOAc (e.g., 3:1 to 1:1) for baseline separation. Monitor fractions via TLC (Rf ~0.2–0.4 in hexanes/EtOAc) .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) to crystallize the compound, leveraging the tert-butyl group’s hydrophobicity .

- HPLC : Semi-preparative reverse-phase HPLC (ACN/water + 0.1% TFA) for final polishing, especially if diastereomers persist .

Advanced: How does the tert-butyl group influence physicochemical properties, and how can this be experimentally validated?

Answer:

The tert-butyl group enhances lipophilicity (logP) and steric bulk, impacting solubility and binding affinity. Experimental approaches:

- logP measurement : Use shake-flask method (octanol/water partitioning) or HPLC-derived logP calculations .

- X-ray crystallography : Compare crystal packing with non-tert-butyl analogs to assess steric effects on molecular conformation .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability; tert-butyl groups often degrade at ~250–300°C, influencing formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.